7H-Dodecafluoroheptanealdehyde hydrate

Description

Contextualization within Organofluorine Chemistry and Fluorinated Building Blocks

Organofluorine chemistry is the study of compounds containing the carbon-fluorine bond. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This is due to the high electronegativity of fluorine, the strength of the C-F bond, and the relatively small size of the fluorine atom. These properties lead to enhanced thermal stability, chemical inertness, and unique electronic effects. libretexts.org

Fluorinated building blocks are small, functionalized molecules that contain fluorine and are used in the synthesis of more complex fluorinated compounds. 7H-Dodecafluoroheptanealdehyde hydrate (B1144303) belongs to a subset of these building blocks known as partially fluorinated or "hydrofluoro" compounds. The "7H" in its name signifies that the hydrogen atom is located on the seventh carbon of the heptane chain. This combination of a highly fluorinated chain and a reactive aldehyde group makes it a valuable intermediate in organic synthesis.

Significance of Geminal Diols in Perfluorinated Systems

Aldehydes react with water in a reversible reaction to form geminal diols (or hydrates), where two hydroxyl (-OH) groups are attached to the same carbon atom. pearson.com For most simple aldehydes, this equilibrium lies far to the left, favoring the aldehyde. However, the presence of electron-withdrawing groups on the carbon chain can shift this equilibrium significantly to the right, stabilizing the geminal diol. libretexts.org

This is particularly true for perfluorinated aldehydes. The strong inductive effect of the numerous fluorine atoms along the carbon chain withdraws electron density from the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack by water. libretexts.orgwikipedia.org This results in the formation of a stable geminal diol. In the case of 7H-Dodecafluoroheptanealdehyde, the dodecafluorohexyl group provides a powerful electron-withdrawing effect, leading to the high stability of its hydrate form, 7H-Dodecafluoroheptanealdehyde hydrate. wikipedia.org

Overview of Research Trajectories Pertaining to this compound

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the broader research into perfluorinated aldehydes and their hydrates points to several key areas of interest. One significant trajectory is their role in atmospheric chemistry. Studies on similar perfluorinated aldehyde hydrates have investigated their kinetics and mechanisms of oxidation, which can contribute to the formation of perfluorinated carboxylic acids in the environment.

Another area of research is their use as synthetic intermediates. The stable hydrate can be a convenient form for handling and storing the otherwise reactive aldehyde. The aldehyde functionality can be readily regenerated when needed for subsequent reactions, such as the synthesis of fluorinated alcohols, acids, and other complex molecules. The unique properties imparted by the dodecafluoroheptyl chain are of interest in the development of new materials with specific surface properties, such as hydrophobicity and oleophobicity.

Scope and Objectives of Academic Inquiry into this Compound

The primary objectives of academic inquiry into this compound and related compounds are multifaceted. A key goal is to further understand the fundamental chemistry of highly fluorinated systems, particularly the influence of fluorine on the reactivity of adjacent functional groups. This includes detailed studies of the thermodynamics and kinetics of the aldehyde-hydrate equilibrium.

Another objective is the development of new synthetic methodologies that utilize perfluorinated building blocks like this compound. This involves exploring its reactivity with a variety of reagents to create novel fluorinated molecules with potential applications in diverse fields. Furthermore, there is a growing interest in the environmental fate and behavior of such compounds, necessitating research into their atmospheric and biological transformation pathways. nih.gov

Chemical and Physical Data

Below are tables detailing the known properties of this compound and its anhydrous form.

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 812-87-3 |

| Molecular Formula | C7H4F12O2 |

| Molecular Weight | 348.09 g/mol |

| Melting Point | 70-71 °C |

| Boiling Point (Predicted) | 203.8 ± 40.0 °C |

| Density (Predicted) | 1.694 ± 0.06 g/cm³ |

Properties of 7H-Dodecafluoroheptanal (Anhydrous)

| Property | Value |

|---|---|

| CAS Number | 647-44-9 |

| Molecular Formula | C7H2F12O |

| Molecular Weight | 329.08 g/mol |

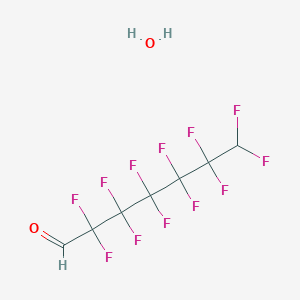

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanal;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F12O.H2O/c8-2(9)4(12,13)6(16,17)7(18,19)5(14,15)3(10,11)1-20;/h1-2H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBQQXQLXFLWITB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Structure and Hydration Equilibrium of 7h Dodecafluoroheptanealdehyde Hydrate

Structural Elucidation of the Geminal Diol Moiety

In the presence of water, the aldehyde functional group of 7H-dodecafluoroheptanealdehyde undergoes nucleophilic addition to form a geminal diol (or gem-diol), a molecule with two hydroxyl groups attached to the same carbon atom. This hydrated form is the stable and predominant structure of the compound in aqueous environments. The general structure of a gem-diol is characterized by the R2C(OH)2 configuration. For 7H-Dodecafluoroheptanealdehyde hydrate (B1144303), this translates to a central carbon atom bonded to a hydrogen atom, a dodecafluoroheptyl group, and two hydroxyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing gem-diols. In ¹H NMR, the protons of the hydroxyl groups and the proton on the gem-diol carbon would exhibit characteristic chemical shifts. researchgate.net Similarly, the ¹³C NMR spectrum would show a distinct signal for the carbon atom bearing the two hydroxyl groups, typically in the range of 85-95 ppm. nih.gov

The expected structure of the geminal diol moiety of 7H-Dodecafluoroheptanealdehyde hydrate features tetrahedral geometry around the central carbon atom. The presence of numerous fluorine atoms in the perfluoroalkyl chain significantly influences the electronic environment of the molecule, which in turn affects its structure and stability.

Factors Governing the Hydration Equilibrium in Perfluorinated Aldehydes

The equilibrium between an aldehyde and its corresponding gem-diol is reversible. However, for perfluorinated aldehydes, this equilibrium overwhelmingly favors the hydrated form. This high propensity for hydration is governed by several key factors.

The primary driver for the extensive hydration of perfluorinated aldehydes is the strong inductive effect of the perfluoroalkyl chain. Fluorine is the most electronegative element, and the cumulative electron-withdrawing effect of the twelve fluorine atoms in the dodecafluoroheptyl group makes the carbonyl carbon of the aldehyde exceptionally electron-deficient and, therefore, highly electrophilic. This heightened electrophilicity makes the carbonyl carbon extremely susceptible to nucleophilic attack by water, pushing the hydration equilibrium significantly to the right, in favor of the gem-diol.

Beyond increasing the electrophilicity of the carbonyl carbon, the fluorine atoms also play a role in stabilizing the resulting gem-diol. The electron-withdrawing nature of the fluorine atoms can stabilize the hydrate through intramolecular hydrogen bonding between the hydroxyl groups and adjacent fluorine atoms. This interaction helps to lock the conformation of the molecule and increases the thermodynamic stability of the hydrated form.

Comparative Analysis of Hydration Tendencies Across Analogous Perfluorinated Aldehyde Hydrates (e.g., Hexafluoroacetone Hydrate)

To contextualize the high hydration tendency of 7H-Dodecafluoroheptanealdehyde, a comparison with other carbonyl compounds is illustrative. While typical aldehydes and ketones have hydration equilibrium constants that favor the carbonyl form, the presence of fluorine atoms dramatically shifts this equilibrium.

A notable example is the comparison between acetone and hexafluoroacetone. The equilibrium constant (Khyd) for the hydration of acetone is approximately 10⁻³, indicating that very little of the hydrated form exists at equilibrium. In stark contrast, the Khyd for hexafluoroacetone is on the order of 10⁶, signifying that it is almost completely converted to its gem-diol form in the presence of water. This dramatic difference underscores the profound impact of perfluorination on the reactivity of the carbonyl group.

Based on these principles, it can be inferred that 7H-Dodecafluoroheptanealdehyde, with its long perfluoroalkyl chain, also possesses a very large hydration equilibrium constant, existing almost exclusively as the hydrate in aqueous conditions.

| Compound | Structure | Hydration Equilibrium Constant (Khyd) | Predominant Form in Water |

| Acetone | (CH₃)₂CO | ~10⁻³ | Carbonyl |

| Hexafluoroacetone | (CF₃)₂CO | ~10⁶ | Hydrate (gem-diol) |

| 7H-Dodecafluoroheptanealdehyde | C₆F₁₂HCHO | Expected to be very large | Hydrate (gem-diol) |

Isomeric and Tautomeric Considerations

For aldehydes and ketones with an α-hydrogen, keto-enol tautomerism is a possibility. This involves the migration of a proton from the α-carbon to the carbonyl oxygen, resulting in the formation of an enol. Generally, the keto form is more stable and predominates at equilibrium.

However, studies on perfluorinated keto-enol systems have shown that perfluorination can significantly shift the equilibrium towards the enol tautomer. This shift is attributed to the stabilization of the enol form through hyperconjugative interactions and the destabilization of the keto form by the strong electron-withdrawing fluorine atoms.

In the case of 7H-Dodecafluoroheptanealdehyde, the α-carbon is part of the perfluoroalkyl chain, and therefore, it does not have any hydrogen atoms. The only available α-hydrogen is on the aldehyde carbon itself, which does not participate in typical keto-enol tautomerism. Therefore, keto-enol tautomerism is not a significant consideration for this specific compound. Other forms of isomerism, such as structural isomers of the perfluoroalkyl chain, are possible but are beyond the scope of this analysis which focuses on the functional group chemistry.

Synthetic Methodologies and Precursor Chemistry of 7h Dodecafluoroheptanealdehyde Hydrate

Pathways for the Synthesis of 7H-Dodecafluoroheptanealdehyde and its Hydrate (B1144303) Form

The synthesis of 7H-dodecafluoroheptanealdehyde, which exists in equilibrium with its hydrate form in the presence of water, can be achieved through several established synthetic routes common for the preparation of aldehydes. A primary and logical pathway involves the controlled oxidation of the corresponding primary alcohol, 7H-dodecafluoroheptan-1-ol. This transformation requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid.

Another viable synthetic route is the reduction of the corresponding carboxylic acid derivative, 7H-dodecafluoroheptanoic acid. This can be accomplished using a variety of reducing agents that are selective for the conversion of carboxylic acids or their derivatives (such as esters or acid chlorides) to aldehydes.

The hydrate form, 7H-dodecafluoroheptane-1,1-diol, is typically formed spontaneously when the aldehyde comes into contact with water. The presence of the electron-withdrawing fluoroalkyl chain enhances the electrophilicity of the carbonyl carbon, shifting the equilibrium towards the more stable gem-diol (hydrate) form. masterorganicchemistry.com

A summary of potential synthetic transformations is presented below:

| Starting Material | Reagent(s) | Product | Reaction Type |

| 7H-Dodecafluoroheptan-1-ol | PCC, DMP | 7H-Dodecafluoroheptanealdehyde | Oxidation |

| 7H-Dodecafluoroheptanoic acid | DIBAL-H, LiAlH(OtBu)3 | 7H-Dodecafluoroheptanealdehyde | Reduction |

| 7H-Dodecafluoroheptanoyl chloride | H2, Pd/C (Rosenmund reduction) | 7H-Dodecafluoroheptanealdehyde | Reduction |

| 7H-Dodecafluoroheptanealdehyde | Water | 7H-Dodecafluoroheptanealdehyde Hydrate | Hydration |

Table 1: Potential Synthetic Pathways to 7H-Dodecafluoroheptanealdehyde and its Hydrate.

Utilization of Fluorinated Building Blocks in its Preparative Routes

The synthesis of this compound fundamentally relies on the availability of key fluorinated building blocks. The most direct precursor is often a molecule that already contains the C7 carbon skeleton with the desired degree of fluorination.

One such critical building block is 7H-dodecafluoroheptanoic acid . chemicalbook.com This compound, with the chemical formula C7H2F12O2, serves as a versatile starting material. chemicalbook.com It can be used to generate the aldehyde through reduction, as mentioned previously. The synthesis of such partially fluorinated carboxylic acids often involves multi-step sequences starting from smaller fluorinated fragments.

Another important class of precursors includes fluorinated alcohols, such as 7H-dodecafluoroheptan-1-ol . These alcohols can be prepared through various methods in organofluorine chemistry, including the telomerization of fluoroalkenes.

The general strategies for creating these fluorinated building blocks often involve techniques such as halofluorination, deoxofluorination, and the use of fluorinated organometallic reagents. beilstein-journals.orgresearchgate.net

Derivatization Strategies for the Aldehyde Hydrate Functionality

The aldehyde and its hydrate form are in a dynamic equilibrium, and both can undergo a variety of chemical transformations, making 7H-dodecafluoroheptanealdehyde a useful synthetic intermediate. The reactivity is characteristic of aldehydes, although influenced by the highly fluorinated chain. noaa.gov

Reactions at the Carbonyl Group:

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 7H-dodecafluoroheptanoic acid, using common oxidizing agents. noaa.gov

Reductive Amination: Reaction with ammonia (B1221849) or primary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) will yield the corresponding fluorinated amines.

Wittig Reaction: Reaction with phosphorus ylides provides a route to fluorinated alkenes. libretexts.org

Grignard and Organolithium Addition: The addition of organometallic reagents to the carbonyl group results in the formation of secondary alcohols bearing a dodecafluoroheptyl group. libretexts.org

Cyanohydrin Formation: The addition of cyanide, typically from a source like KCN or TMSCN, yields a cyanohydrin, which is a versatile intermediate for the synthesis of alpha-hydroxy acids and amino acids. masterorganicchemistry.com

Derivatization for Analytical Purposes:

A common strategy for the detection and quantification of aldehydes is through derivatization to form stable, easily analyzable products. One such method involves the reaction with 2,3,4,5,6-pentafluorobenzyl hydroxylamine (B1172632) (PFBHA) . usra.edu This reaction converts the aldehyde into an oxime derivative which is amenable to analysis by gas chromatography-mass spectrometry (GC-MS). usra.edu

| Reagent Class | Product Type |

| Oxidizing Agents | Carboxylic Acids |

| Amines + Reducing Agent | Amines |

| Phosphorus Ylides | Alkenes |

| Organometallic Reagents | Secondary Alcohols |

| Cyanide | Cyanohydrins |

| Hydroxylamines | Oximes |

Table 2: Common Derivatization Strategies for the Aldehyde Functionality.

Role as a Key Intermediate in Multi-Step Organic Synthesis

Aldehydes are foundational building blocks in organic synthesis, and fluorinated aldehydes are no exception. researchgate.net this compound serves as a valuable intermediate for introducing a long, fluorinated chain into more complex molecules. The presence of the highly fluorinated tail can impart unique properties such as lipophobicity, thermal stability, and metabolic resistance to the final product.

Its utility as an intermediate is broad and includes:

Synthesis of Fluorinated Surfactants: The aldehyde can be converted into various polar head groups to create fluorinated surfactants.

Preparation of Bioactive Molecules: The introduction of a dodecafluoroheptyl group can significantly alter the biological activity of a parent molecule. The aldehyde functionality allows for its incorporation into a wide range of molecular scaffolds.

Development of Advanced Materials: Polymers and other materials can be synthesized from monomers derived from 7H-dodecafluoroheptanealdehyde, leveraging the properties conferred by the extensive fluorination.

The reactions mentioned in the derivatization section, such as the Wittig reaction and additions of organometallic reagents, are key steps in multi-step syntheses where this fluorinated aldehyde acts as the foundational building block. libretexts.org

Chemical Reactivity and Transformation Pathways

Nucleophilic Addition Reactions at the Hydrate (B1144303) Carbonyl Center

The carbonyl carbon of an aldehyde is electrophilic and susceptible to attack by nucleophiles. In the case of 7H-dodecafluoroheptanealdehyde, the significant inductive effect of the dodecafluorohexyl group greatly enhances this electrophilicity, making the corresponding hydrate a prominent species in the presence of water.

Water Addition and Dehydration Kinetics

The addition of water to an aldehyde to form a gem-diol, or hydrate, is a reversible process. For many simple aldehydes, the equilibrium lies towards the aldehyde form. However, the presence of strong electron-withdrawing groups, such as the perfluoroalkyl chain in 7H-dodecafluoroheptanealdehyde, destabilizes the carbonyl group and shifts the equilibrium significantly towards the more stable hydrate form. libretexts.org This is a general trend observed for fluorinated aldehydes. cdnsciencepub.com

The equilibrium constants for hydrate formation (K_hyd) for a variety of aldehydes have been compiled, demonstrating the strong influence of electron-withdrawing substituents.

Table 1: Hydration Equilibrium Constants (K_hyd) for Selected Aldehydes

| Aldehyde | K_hyd = [Hydrate]/[Aldehyde] | Reference |

| Formaldehyde | 2280 | researchgate.net |

| Acetaldehyde | 1.06 | researchgate.net |

| Propionaldehyde | 0.63 | researchgate.net |

| Chloral (Trichloroacetaldehyde) | 2.8 x 10⁴ | libretexts.org |

| Trifluoroacetaldehyde (B10831) | ~1.3 x 10⁴ (estimated) | cdnsciencepub.com |

This table is generated based on data from multiple sources and illustrates the trend of increasing hydration with electron-withdrawing groups. The value for trifluoroacetaldehyde is an estimation based on comparative data.

The kinetics of the dehydration of the hydrate to the free aldehyde are also influenced by the electronic effects of the substituents. The stability of the hydrate of highly fluorinated aldehydes suggests that the dehydration process is less favorable compared to their non-fluorinated counterparts.

Exploration of Other Nucleophilic Adducts (e.g., Thiol Addition, Hemiacetal/Acetal Formation)

The enhanced electrophilicity of the carbonyl carbon in fluorinated aldehydes makes them reactive towards a range of nucleophiles beyond water.

Thiol Addition: Thiols are known to react with carbonyl compounds to form hemithioacetals and thioacetals. chemistrysteps.com The sulfhydryl groups of compounds like L-cysteine and glutathione (B108866) react non-enzymatically with aldehydes to form thiazolidine (B150603) derivatives. nih.gov While specific studies on the reaction of 7H-dodecafluoroheptanealdehyde with thiols were not found, the high reactivity of the parent aldehyde suggests that such reactions would readily occur. Thiols are generally more nucleophilic than alcohols, and their addition to electrophilic carbonyls is a well-established reaction. chemistrysteps.com

Hemiacetal/Acetal Formation: Alcohols can add to aldehydes to form hemiacetals and subsequently acetals, typically under acidic conditions. khanacademy.orgmasterorganicchemistry.comyoutube.comyoutube.comlibretexts.org The equilibrium for hemiacetal formation is also influenced by the electrophilicity of the aldehyde, with electron-withdrawing groups favoring the addition product. cdnsciencepub.com Therefore, it is expected that 7H-dodecafluoroheptanealdehyde would readily form hemiacetals in the presence of alcohols. The formation of a stable cyclic hemiacetal is particularly favored when a hydroxyl group is present within the same molecule, leading to a five- or six-membered ring. khanacademy.org Given the stability of the hydrate, it is plausible that the corresponding hemiacetals would also be relatively stable.

Oxidation Reactions and Degradation Mechanisms

The atmospheric fate and degradation of fluorinated aldehydes are of significant environmental interest due to their potential to form persistent perfluorinated carboxylic acids (PFCAs).

Radical-Initiated Oxidation Pathways (e.g., by Hydroxyl and Chlorine Radicals)

In the atmosphere, the primary degradation pathway for aldehydes is initiated by reaction with hydroxyl (•OH) radicals during the day and to a lesser extent, with nitrate (B79036) radicals (•NO₃) at night. doubtnut.com Chlorine atoms (Cl•) can also play a role in marine or polluted environments.

For fluorinated aldehyde hydrates, the reaction with •OH and Cl• radicals proceeds via H-atom abstraction from the C-H bond of the gem-diol group. Studies on shorter-chain perfluorinated aldehyde hydrates (CₓF₂ₓ₊₁CH(OH)₂, where x = 1, 3, 4) have provided key kinetic data. copernicus.orgrsc.org

Table 2: Rate Constants for the Reaction of Perfluorinated Aldehyde Hydrates with •OH and Cl• Radicals at 296 ± 2 K

| Reactant | Rate Constant with •OH (cm³ molecule⁻¹ s⁻¹) | Rate Constant with Cl• (cm³ molecule⁻¹ s⁻¹) | Reference |

| CₓF₂ₓ₊₁CH(OH)₂ (x=1, 3, 4) | (1.22 ± 0.26) x 10⁻¹³ | (5.84 ± 0.92) x 10⁻¹³ | copernicus.orgrsc.org |

These studies show that the reactivity of the perfluorinated aldehyde hydrates with both •OH and Cl• is largely independent of the length of the perfluoroalkyl chain. copernicus.orgrsc.org This suggests that the reaction rate is primarily determined by the reactivity of the C-H bond in the CH(OH)₂ group. The reaction with Cl atoms is approximately four to five times faster than with •OH radicals. copernicus.orgrsc.org

The proposed mechanism following H-atom abstraction involves the formation of a CₓF₂ₓ₊₁C(OH)₂ radical. In the presence of oxygen, this radical is expected to eliminate water to form a perfluoroacyl radical (CₓF₂ₓ₊₁CO•).

Formation of Perfluorinated Carboxylic Acids (PFCAs) as Oxidation Products

The perfluoroacyl radicals (CₓF₂ₓ₊₁CO•) formed from the initial oxidation step can undergo further reactions in the atmosphere. One significant pathway is the reaction with O₂ to form a perfluoroacyl peroxy radical (CₓF₂ₓ₊₁C(O)OO•). This peroxy radical can then react with NO or HO₂ radicals to ultimately yield a perfluorinated carboxylic acid (CₓF₂ₓ₊₁COOH). copernicus.orgrsc.org

Experimental studies have confirmed the formation of PFCAs from the oxidation of perfluorinated aldehyde hydrates. The Cl-initiated oxidation of CF₃CH(OH)₂ in air has been shown to produce trifluoroacetic acid (CF₃COOH) with a molar yield of 101 ± 6%. copernicus.orgrsc.org This near-quantitative conversion suggests that the oxidation of fluorinated aldehyde hydrates is a significant source of PFCAs in the environment. copernicus.orgrsc.org

Another potential fate of the perfluoroacyl radical is decarbonylation to form a perfluoroalkyl radical (CₓF₂ₓ₊₁) and carbon monoxide (CO). researchgate.netchemistrysteps.com The activation energy for decarbonylation is lowered by the electron-withdrawing fluorine atoms, making this pathway competitive. researchgate.netchemistrysteps.com If the perfluoroacyl radical decarbonylates, the yield of the corresponding PFCA will be reduced. researchgate.netchemistrysteps.com

Electrophilic and Radical Reactivity Profiles

The electronic properties of 7H-dodecafluoroheptanealdehyde hydrate define its reactivity towards electrophiles and radicals.

The primary site for electrophilic attack on the parent aldehyde is the carbonyl oxygen. However, for the hydrate, the oxygen atoms of the hydroxyl groups are the likely sites of electrophilic interaction, such as protonation under acidic conditions, which can facilitate dehydration back to the aldehyde. Aromatic aldehydes and ketones can undergo electrophilic substitution on the aromatic ring, but this is not applicable to the aliphatic structure of 7H-dodecafluoroheptanealdehyde. masterorganicchemistry.com The high degree of fluorination makes the carbon skeleton electron-deficient and thus not susceptible to electrophilic attack.

The radical reactivity is centered on the single C-H bond at the 7-position of the carbon chain. The bond dissociation energy (BDE) of this C-H bond is a key parameter in determining its susceptibility to abstraction by radicals. While a specific BDE for 7H-dodecafluoroheptanealdehyde is not available, the presence of the adjacent highly fluorinated chain is expected to influence this value. In general, C-H bonds are susceptible to abstraction by highly reactive radicals like •OH. libretexts.org The reaction of •OH with volatile organic compounds often proceeds via H-atom abstraction. libretexts.org The kinetic data presented in section 4.2.1 for the reaction of perfluorinated aldehyde hydrates with •OH radicals directly reflects this reactivity.

Functional Group Interconversions and Derivatization Chemistry

The chemical reactivity of this compound is predominantly characterized by the interplay between its two key structural features: the gem-diol group at one end of the molecule and the extensive perfluorinated chain. The strong electron-withdrawing nature of the dodecafluoroheptyl group significantly influences the stability and reactivity of the gem-diol, making it a focal point for various chemical transformations.

Transformations of the Gem-Diol Group

The gem-diol group, C(OH)₂, in this compound is notably more stable than in its non-fluorinated counterparts. This stability arises from the potent inductive effect of the adjacent perfluorinated alkyl chain, which destabilizes the corresponding aldehyde form and shifts the hydration equilibrium firmly towards the gem-diol. nih.govcopernicus.org Despite this stability, the hydroxyl groups of the gem-diol are amenable to a range of functional group interconversions, serving as a gateway to various derivatives.

One of the fundamental transformations of highly fluorinated gem-diols is their reaction with alcohols to form transient hemiketals. nih.gov While specific studies on this compound are not extensively documented in this context, the behavior of analogous pentafluoro-gem-diols provides a strong precedent. In the presence of an alcohol, an equilibrium is established where one of the hydroxyl groups of the gem-diol is replaced by an alkoxy group. The formation of these transient hemiketals can be observed using techniques such as ¹⁹F NMR. nih.gov Research indicates that primary alcohols generally lead to higher conversion rates to hemiketals compared to more sterically hindered secondary alcohols. nih.gov This reactivity opens up pathways for synthesizing more complex fluorinated ethers and related structures.

The gem-diol can also undergo dehydration to its corresponding aldehyde, although the equilibrium strongly favors the hydrate form. This dehydration can be facilitated by strong dehydrating agents or by conducting reactions under conditions that remove water, thereby shifting the equilibrium. The resulting aldehyde is a highly electrophilic species due to the perfluoroalkyl group, making it susceptible to nucleophilic attack. khanacademy.org

Esterification of the gem-diol represents another key derivatization pathway. Reaction with acid chlorides or anhydrides under appropriate conditions can lead to the formation of mono- or di-esters. These reactions would typically proceed via acylation of one or both hydroxyl groups.

| Transformation | Reagents/Conditions | Product Type | Supporting Evidence |

| Hemiketal Formation | Alcohols (e.g., primary, secondary) | Transient Hemiketals | Analogous reactions with pentafluoro-gem-diols show formation detected by ¹⁹F NMR. nih.gov |

| Dehydration | Dehydrating agents, water removal | 7H-Dodecafluoroheptanal | Equilibrium strongly favors the hydrate; aldehyde is highly electrophilic. nih.govkhanacademy.org |

| Esterification | Acid chlorides, Anhydrides | Mono- or Di-esters | General reactivity of diols. |

Advanced Spectroscopic and Analytical Characterization for Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of fluorinated organic compounds. For 7H-Dodecafluoroheptanealdehyde hydrate (B1144303), both ¹H and ¹⁹F NMR are indispensable for a complete structural assignment and for probing dynamic processes such as hydration and chemical exchange.

In ¹H NMR spectroscopy, the hydration of an aldehyde to a gem-diol is readily observable. The aldehyde proton (–CHO) typically appears as a singlet or a multiplet in the downfield region of the spectrum. Upon hydration to the gem-diol [–CH(OH)₂], this signal disappears and is replaced by a new signal for the methine proton of the gem-diol, which is coupled to the hydroxyl protons. The integration of these signals allows for the quantification of the degree of hydration. nih.gov

The chemical shifts of the hydroxyl protons of the gem-diol can be sensitive to concentration, temperature, and solvent due to hydrogen bonding and chemical exchange. In the case of 7H-Dodecafluoroheptanealdehyde hydrate, the proton on the seventh carbon (7H) would also be present, and its chemical shift and coupling constants would provide valuable information about the electronic environment of the perfluoroalkyl chain.

Hypothetical ¹H NMR Data for 7H-Dodecafluoroheptanealdehyde and its Hydrate:

| Proton Type | Typical Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aldehyde (–CHO) | 9.5 - 10.5 | Triplet (t) | Coupling to the adjacent CF₂ group. |

| Gem-diol Methine [–CH(OH)₂] | 5.5 - 6.5 | Triplet (t) | Coupling to the adjacent CF₂ group. |

| Gem-diol Hydroxyl [–CH(OH)₂] | 4.0 - 8.0 | Broad Singlet (br s) | Chemical shift is variable; subject to exchange. |

¹⁹F NMR spectroscopy is exceptionally sensitive and provides a wide chemical shift range, making it ideal for analyzing perfluorinated compounds. nih.govnih.gov Each chemically distinct fluorine environment in the dodecafluoroheptyl chain will produce a separate signal, allowing for detailed structural confirmation. The chemical shifts and coupling constants (both JFF and JHF) are highly informative about the electronic effects of the aldehyde and gem-diol functional groups on the perfluoroalkyl chain. researchgate.net

The terminal –CF₂H group will have a distinct chemical shift, and the coupling between the fluorine atoms and the 7-H proton (²JFH) is typically large. The fluorine atoms on the carbon adjacent to the carbonyl or gem-diol group will be the most deshielded. Computational methods can be employed to predict ¹⁹F NMR chemical shifts, aiding in the assignment of complex spectra and providing insights into molecular conformation. whoi.edunih.gov

Hypothetical ¹⁹F NMR Chemical Shift Ranges for the Perfluoroalkyl Chain:

| Fluorine Position | Typical Chemical Shift (ppm vs. CFCl₃) |

|---|---|

| –CF₂CHO / –CF₂CH(OH)₂ | -110 to -120 |

| –CF₂– | -120 to -130 |

| –CF₂CF₂H | -130 to -140 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy provides critical information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.

Infrared (IR) Spectroscopy: The IR spectrum of 7H-Dodecafluoroheptanealdehyde would be characterized by a strong carbonyl (C=O) stretching band. In the hydrated form, this band would be absent or significantly diminished, and broad O-H stretching bands, characteristic of the gem-diol and water of hydration, would appear. The C-F stretching vibrations give rise to very strong and complex absorption bands in the fingerprint region. Near-infrared (NIR) spectroscopy can be particularly useful for studying hydration states and their conversions. nih.gov

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. It is an excellent technique for studying the C-C backbone of the perfluoroalkyl chain and can be used to monitor the kinetics of hydrate formation and dissociation. nih.gov The low-frequency region of the Raman spectrum can provide insights into the lattice vibrations of the crystalline hydrate. researchgate.net

Key Vibrational Frequencies:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| Aldehyde (C=O) | Stretch | 1720 - 1740 | IR |

| Gem-diol (O-H) | Stretch | 3200 - 3600 (broad) | IR, Raman |

| C-H (in –CF₂H) | Stretch | 2900 - 3000 | IR, Raman |

Mass Spectrometry Techniques for Identification of Reaction Intermediates and Products

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for identifying intermediates and products in its reactions. Techniques such as electrospray ionization (ESI) and chemical ionization (CI) are often used for polar and thermally labile compounds. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, allowing for the determination of the elemental composition.

The fragmentation pattern in the mass spectrum would be characteristic of the perfluoroalkyl chain, with sequential losses of CF₂ units. This can be used to confirm the structure of the molecule and to identify related impurities or degradation products.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for monitoring the progress of reactions.

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is suitable for the analysis of volatile and thermally stable fluorinated compounds. The choice of a suitable stationary phase is critical to achieve good separation.

High-Performance Liquid Chromatography (HPLC): For less volatile or thermally sensitive compounds, HPLC is the method of choice. Reversed-phase HPLC with a C8 or C18 column is commonly used for the separation of fluorinated compounds. The use of a UV detector is possible due to the presence of the carbonyl group in the aldehyde form. Coupling HPLC with mass spectrometry (LC-MS) provides a powerful tool for the identification of components in complex mixtures.

Computational and Theoretical Investigations of 7h Dodecafluoroheptanealdehyde Hydrate

Quantum Chemical Calculations (e.g., DFT) on Hydrate (B1144303) Stability and Equilibrium Constants

The stability of 7H-dodecafluoroheptanealdehyde hydrate is significantly influenced by the strong electron-withdrawing nature of the dodecafluorohexyl group. This effect greatly increases the electrophilicity of the carbonyl carbon, favoring the nucleophilic addition of water to form the gem-diol, or hydrate. libretexts.orglibretexts.org Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to quantify the thermodynamics of this hydration equilibrium.

The equilibrium constant for hydration (Khyd) is determined by the Gibbs free energy change (ΔG) of the reaction. Computational methods calculate the energies of the reactants (aldehyde and water) and the product (hydrate) to determine this value. acs.org Studies on shorter-chain perfluorinated aldehydes confirm that the equilibrium strongly favors the hydrate form. libretexts.orgnih.gov For instance, bubbling trifluoroacetaldehyde (B10831) through water results in over 80% conversion to its hydrate form rapidly. nih.gov

DFT calculations can be performed using various functionals and basis sets to model the geometry, vibrational frequencies, and electronic energies of the involved species. researchgate.net The inclusion of solvent models, either implicit (continuum models like SMD) or explicit (including individual water molecules), is critical for accurately predicting stabilities and equilibrium constants in aqueous solution. acs.orgnih.gov

Table 1: Representative Data from DFT Calculations for Aldehyde Hydration This table is illustrative, showing typical parameters calculated in such studies. Specific values for this compound require dedicated computational analysis.

| Parameter | Aldehyde + H₂O | Hydrate (gem-diol) | ΔE (kcal/mol) | ΔG (kcal/mol) |

|---|---|---|---|---|

| Electronic Energy (Hartree) | -Value | -Value | Calculated | Calculated |

| Zero-Point Vibrational Energy (kcal/mol) | -Value | -Value | Calculated | Calculated |

| Gibbs Free Energy Correction (kcal/mol) | -Value | -Value | Calculated | Calculated |

Molecular Dynamics Simulations for Solvent Interactions and Solvation Effects

Molecular Dynamics (MD) simulations are used to study the dynamic interactions between this compound and the surrounding solvent molecules, typically water. These simulations model the system's evolution over time, providing insights into the structure of the solvation shell, hydrogen bonding networks, and transport properties. researchgate.netmdpi.com

For a molecule like this compound, MD simulations can reveal:

Hydration Structure: The arrangement of water molecules around both the hydrophilic gem-diol head and the hydrophobic perfluoroalkyl tail. Water molecules are expected to form strong hydrogen bonds with the two hydroxyl groups of the hydrate. nih.gov

Solvent Dynamics: The residence time of water molecules in the first solvation shell and their diffusion coefficients. The dynamics of water near hydrophobic solutes can be altered compared to bulk water. nih.gov

Conformational Changes: The flexibility of the perfluoroalkyl chain and its preferred conformations in an aqueous environment.

Simulations show that the presence of solutes influences the hydrogen-bonding network of water. researchgate.netnih.gov The realism of these simulations can be enhanced by using first-principles (ab initio) MD, which calculates intermolecular forces from electronic structure theory on the fly, though at a much higher computational cost. nih.gov

Table 2: Key Parameters from Molecular Dynamics Simulations of Solvation This table presents typical outputs from MD simulations studying solvent effects.

| Analyzed Property | Description | Typical Finding |

|---|---|---|

| Radial Distribution Function (RDF) | Describes the probability of finding a solvent atom at a certain distance from a solute atom. | Sharp peaks indicate structured solvation shells around the gem-diol hydroxyl groups. |

| Coordination Number | The average number of solvent molecules in the first solvation shell. | Provides insight into the extent of hydration of different parts of the molecule. nih.gov |

| Hydrogen Bond Lifetime | The average duration of a hydrogen bond between the solute and solvent. | Indicates the strength of solute-solvent interactions. |

| Mean Square Displacement (MSD) | Measures the average distance a molecule travels over time, used to calculate diffusion coefficients. | Reveals how the solute affects the mobility of nearby water molecules. mdpi.com |

Prediction of Acidity (pKa) and Proton Transfer Mechanisms for the Hydrate

The acidity of the gem-diol protons in this compound is a key parameter influencing its chemical behavior. Computational methods can reliably predict pKa values by calculating the Gibbs free energy of deprotonation. nih.gov This is often done using a thermodynamic cycle that breaks the process into gas-phase deprotonation and solvation energies of the species involved.

The strong electron-withdrawing perfluoroalkyl group is expected to significantly increase the acidity of the hydroxyl protons compared to non-fluorinated gem-diols. This is due to the stabilization of the resulting conjugate base.

Proton transfer is a fundamental process, and for the hydrate, it could involve intramolecular transfer between the two hydroxyl groups or intermolecular transfer to or from the solvent. masterorganicchemistry.com Computational modeling can elucidate these mechanisms by:

Mapping the potential energy surface for proton movement.

Identifying the transition state for the transfer. nih.gov

Determining the role of solvent molecules, which can act as a "proton shuttle" to facilitate the transfer between sites that are far apart. masterorganicchemistry.comnih.gov

These calculations often show that proton transfer in aqueous systems is a complex, dynamic process involving the collective motion of several molecules. nih.govnih.gov

Elucidation of Reaction Mechanisms and Transition States Through Computational Modeling

Computational modeling is indispensable for mapping out the detailed mechanisms of chemical reactions, including identifying intermediates and transition states. For this compound, potential reactions include oxidation, dehydration, and other transformations. nih.gov DFT calculations are a primary tool for exploring these reaction pathways.

By calculating the energy profile along a reaction coordinate, researchers can determine activation barriers (the energy of the transition state relative to the reactants) and reaction enthalpies. nih.govcopernicus.org For example, the atmospheric oxidation of perfluorinated aldehyde hydrates by hydroxyl radicals is a potential degradation pathway. nih.gov Computational studies can model this process by:

Locating the transition state structure for hydrogen abstraction from a C-H or O-H bond.

Calculating the activation energy, which determines the reaction rate.

Following the reaction path to identify the subsequent products.

Studies on analogous perfluorinated compounds show that the strong C-F bonds are generally unreactive, while reactions tend to occur at the functional group. nih.gov The presence of the perfluoroalkyl chain can also weaken adjacent C-C bonds, influencing fragmentation pathways. acs.org

Table 3: Example of Calculated Activation Energies for a Hypothetical Reaction Step This illustrative table shows how computational data is used to compare different potential reaction pathways.

| Reaction Pathway | Description | Calculated Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|

| H Abstraction from C-H | Reaction with an OH radical at the alpha-carbon. | Value |

| H Abstraction from O-H | Reaction with an OH radical at a hydroxyl group. | Value |

| Dehydration | Elimination of a water molecule to reform the aldehyde. | Value |

Structure-Reactivity Relationships in Perfluorinated Aldehyde Hydrates

The chemical behavior of this compound is a direct consequence of its molecular structure. Computational studies help to establish clear structure-reactivity relationships for the class of perfluorinated aldehyde hydrates.

Key relationships include:

Carbonyl Electrophilicity: The perfluoroalkyl chain is a powerful electron-withdrawing group. This inductively pulls electron density away from the carbonyl carbon of the parent aldehyde, making it highly electrophilic and thus very susceptible to nucleophilic attack by water. libretexts.orglibretexts.org This is the primary reason for the high stability of the hydrate form.

Hydrate Acidity: The same inductive effect stabilizes the conjugate base formed upon deprotonation of the gem-diol. This makes perfluorinated aldehyde hydrates significantly more acidic than their non-fluorinated counterparts.

C-C Bond Strength: Theoretical studies on related perfluoroacyl radicals (CnF2n+1CO) show that the C-C bond between the perfluoroalkyl group and the carbonyl carbon is weakened compared to non-fluorinated analogues. acs.org This suggests that reactions involving the cleavage of this bond may have lower activation barriers.

Reaction Kinetics: The size and conformation of the perfluoroalkyl chain can influence reaction kinetics. While the electronic effects dominate, steric hindrance could play a role in the approach of reactants to the functional gem-diol group. Computational studies on the reactions of perfluoroaldehydes with radicals show that as the chain length increases, the number of possible conformations also increases, which can complicate reaction kinetics. copernicus.org

Applications in Specialized Chemical Synthesis and Materials Science

Role as a Synthetic Precursor in Fine Chemical Synthesis

The aldehyde functional group, combined with a highly fluorinated carbon chain, theoretically positions 7H-Dodecafluoroheptanealdehyde hydrate (B1144303) as a valuable precursor in organic synthesis. However, specific examples and research findings to substantiate this are limited.

Building Block for Fluorinated Organic Compounds

In principle, the aldehyde group can undergo a variety of chemical transformations, such as oxidation to a carboxylic acid, reduction to an alcohol, or participation in carbon-carbon bond-forming reactions like aldol (B89426) condensations and Grignard reactions. These transformations would yield a range of fluorinated organic compounds. The presence of the dodecafluoroheptyl moiety would impart unique properties, such as thermal stability and lipophobicity, to the resulting molecules. However, specific studies detailing these synthetic routes starting from 7H-Dodecafluoroheptanealdehyde hydrate are not prominently documented.

Intermediate in the Synthesis of Agrochemical Components

The introduction of fluorine and fluorinated groups into active ingredients is a common strategy in the agrochemical industry to enhance efficacy and metabolic stability. Fluorinated aldehydes can serve as key intermediates in the synthesis of pesticides and herbicides. While this general principle is well-established, no specific agrochemical synthesis pathways explicitly citing the use of this compound as an intermediate could be identified in the available literature.

Precursor for Specialty Chemicals with Enhanced Stability

The high degree of fluorination in this compound suggests that its derivatives would exhibit enhanced chemical and thermal stability. This makes it a theoretical candidate for producing specialty chemicals for use in harsh environments. However, published research detailing the synthesis of such specialty chemicals from this specific precursor is not currently available.

Contributions to Advanced Materials Development

Fluorinated compounds are integral to the development of advanced materials with tailored properties. While the potential exists for this compound to contribute to this field, specific research on its incorporation into polymers, oligomers, or solvent systems is not evident.

Incorporation into Polymers and Oligomers for Specific Material Properties

The aldehyde functionality of this compound could potentially be used to introduce the dodecafluoroheptyl group into polymer backbones or as a pendant group. This would likely result in polymers with low surface energy, high thermal stability, and chemical resistance. Such materials could find applications in coatings, membranes, and specialty elastomers. Despite this potential, there is a lack of specific studies on the polymerization or oligomerization of this compound.

Development of Fluorinated Solvents and Reaction Media

Fluorinated solvents are valued for their unique properties, including high gas solubility and immiscibility with both aqueous and organic solvents. While derivatives of this compound, such as the corresponding alcohol or alkane, could theoretically be explored as novel fluorinated solvents, there is no available research to confirm such developments.

Use as a Model Compound in Fundamental Organofluorine Chemistry Research

Key Research Interests:

Researchers can utilize this compound to explore several fundamental aspects of organofluorine chemistry:

Electronic Effects of Polyfluoroalkyl Chains: The dodecafluoroheptyl group exerts a strong electron-withdrawing effect, which significantly influences the reactivity of the adjacent aldehyde. Studies on this compound could provide valuable data on the magnitude of this effect and its transmission through the carbon chain.

Hydrate Stability and Reactivity: The aldehyde exists as a hydrate, a geminal diol. Investigating the equilibrium between the aldehyde and its hydrate form, and the factors that influence this equilibrium (such as solvent and temperature), can offer insights into the behavior of other fluorinated aldehydes.

Reaction Mechanisms: The compound can serve as a substrate in various organic reactions, allowing for the detailed study of reaction mechanisms. The fluorine atoms can act as probes, for instance, in NMR spectroscopic studies, to elucidate reaction pathways and the structures of intermediates.

Potential Research Applications and Findings:

While specific experimental data for this compound is scarce, analogous research on other polyfluoroalkyl aldehydes allows for the postulation of its potential research applications.

| Research Area | Potential Application of this compound | Expected Findings |

| Reaction Kinetics | Study of nucleophilic addition reactions to the carbonyl group. | Determination of rate constants and activation energies, providing quantitative data on the electronic influence of the fluorinated chain. |

| Spectroscopic Analysis | Use in 1H, 13C, and 19F NMR studies to probe molecular structure and dynamics. | Elucidation of conformational preferences and through-bond/through-space electronic interactions between the fluorinated chain and the aldehyde group. |

| Synthesis of Novel Fluorinated Molecules | Use as a building block for the synthesis of more complex fluorinated compounds. | Development of new synthetic methodologies and the creation of novel materials or biologically active molecules with unique properties. |

Environmental Chemistry and Atmospheric Transformation of Perfluorinated Aldehyde Hydrates

Atmospheric Fate and Degradation of Fluorinated Aldehydes and their Hydrates

Fluorinated aldehydes, including 7H-Dodecafluoroheptanealdehyde, and their corresponding hydrates are introduced into the atmosphere as degradation products of various industrial chemicals such as fluorotelomer alcohols, iodides, acrylates, and phosphate (B84403) esters. nih.govresearchgate.net Their atmospheric fate is primarily governed by photolysis and oxidation by hydroxyl (OH) radicals. acs.orgnih.gov

The atmospheric lifetime of fluorotelomer alcohols, precursors to these aldehydes, is estimated to be around 20 days, allowing for their transport over long distances before degradation. pops.int The degradation of these alcohols leads to the formation of fluorotelomer aldehydes. researchgate.net

Smog chamber studies have been instrumental in determining the reaction rates for the atmospheric degradation of perfluorinated aldehyde hydrates. For instance, the rate constant for the reaction of perfluorinated aldehyde hydrates with chlorine atoms was measured to be (5.84 ± 0.92) x 10⁻¹³ cm³ molecule⁻¹ s⁻¹, and with OH radicals, it was (1.22 ± 0.26) x 10⁻¹³ cm³ molecule⁻¹ s⁻¹ at 296 ± 2 K. nih.gov The oxidation of CF₃CH(OH)₂ by chlorine in the air was found to produce trifluoroacetic acid with a yield of 101 ± 6%. nih.gov

Photolysis is a significant degradation pathway for fluorinated aldehydes. acs.orgacs.orgoup.com The stability of fluorinated compounds towards photodegradation increases with the degree of fluorination due to the increasing strength of the carbon-fluorine bond. oup.com However, the photolysis of fluorinated pharmaceuticals has been shown to result in polyfluorinated alkyl substances (PFAS). acs.org

The atmospheric degradation of hydrofluoroketones, which share some structural similarities with fluorinated aldehydes, is also primarily driven by photolysis and reaction with OH radicals. mdpi.com Theoretical calculations for the reaction of certain hydrofluoroketones with OH radicals have provided insights into their atmospheric lifetimes, which can range from one to ten years. mdpi.com

Pathways Leading to the Formation of Perfluorinated Carboxylic Acids (PFCAs) in the Environment

A significant environmental concern regarding fluorinated aldehydes and their hydrates is their role as precursors to perfluorinated carboxylic acids (PFCAs). nih.govresearchgate.netnoaa.govresearchgate.net PFCAs are highly persistent and have been detected in remote regions, indicating long-range environmental transport. researchgate.netrsc.org

The atmospheric oxidation of fluorotelomer alcohols is a well-established pathway for PFCA formation. researchgate.netnih.gov This process involves the transformation of fluorotelomer alcohols into fluorotelomer aldehydes, which are subsequently oxidized to PFCAs. researchgate.net For example, the oxidation of 4:2 fluorotelomer alcohol (FTOH) is a model for understanding the formation of various fluorinated compounds, including FTCAs, FTALs, and PFCAs. researchgate.net

The degradation of fluorotelomer precursors in soil can also lead to the formation of PFCAs, which can then be taken up by plants. nih.gov Studies with maize have shown that the degradation of fluorotelomer precursors resulted in the formation of short-chain PFCAs that were translocated into the shoots. nih.gov

Furthermore, the thermal degradation of fluoropolymers like polytetrafluoroethylene (Teflon) in the presence of moisture is a potential source of PFCAs and perfluorinated aldehydes. nih.gov Kinetic models suggest a near-complete conversion of model PTFE compounds into PFCAs and perfluorinated aldehydes under thermolysis oxidation conditions. nih.gov Industrial discharges, landfills, and wastewater treatment plants are also significant sources of PFAS, including PFCAs, into the environment. cgchomeservices.comitrcweb.orgenviro.wiki

Aqueous Phase Hydration and Acidity in Environmental Systems

In aqueous environments, aldehydes can exist in equilibrium with their corresponding geminal-diols (hydrates). libretexts.orgyoutube.com This hydration is a critical process for understanding the environmental behavior of fluorinated aldehydes. noaa.gov The presence of electron-withdrawing groups, such as perfluoroalkyl chains, destabilizes the carbonyl group and favors the formation of stable gem-diols. libretexts.org

For perfluoroalkyl aldehydes (PFAlds), density functional theory (DFT) calculations indicate that they will be predominantly present in their hydrated form in aqueous solutions. nih.govresearchgate.netresearchgate.net In contrast, fluorotelomer aldehydes (FTAlds) are not expected to be substantially hydrated in aquatic systems. nih.govresearchgate.net

The acidity of these aldehyde hydrates is also an important factor. PFAld hydrates are predicted to have pKa values in the range of 9 to 10, similar to phenols. nih.govresearchgate.netresearchgate.net Conversely, n:2 FTAld hydrates are expected to be much less acidic, with pKa values around 12 to 13. nih.govresearchgate.netresearchgate.net The consideration of both the molecular and dissociated hydrate (B1144303) forms is essential for accurate modeling of their environmental fate. nih.govresearchgate.net

The table below summarizes the predicted hydration and acidity properties of these two classes of fluorinated aldehydes.

| Compound Class | Predicted Hydration in Aqueous Systems | Predicted pKa of Hydrate |

| Perfluoroalkyl aldehydes (PFAlds) | Predominantly hydrated | 9 - 10 |

| n:2 Fluorotelomer aldehydes (FTAlds) | Not substantially hydrated | 12 - 13 |

Implications for Environmental Transport and Persistence of Fluorinated Species

The physical and chemical properties of fluorinated aldehydes and their hydrates have significant implications for their transport and persistence in the environment. epa.gov The atmospheric lifetime of their precursors, such as fluorotelomer alcohols, allows for long-range transport to remote areas like the Arctic. pops.intresearchgate.net

Global atmospheric chemistry models have been used to simulate the formation, transport, and deposition of PFCAs from their precursors. rsc.org These models indicate that the atmospheric source of PFCAs is substantial, with estimated global deposition ranging from 6 to 185 tonnes per year. rsc.org The ratio of long-chain to short-chain PFCAs is found to increase with distance from source regions, which has implications for the types of fluorinated compounds found in remote ecosystems. rsc.org

The transport of these compounds can occur through the atmosphere, ocean currents, and even migratory species. pops.int Their persistence means they can remain in the environment for extended periods, potentially accumulating in various environmental compartments. epa.govresearchgate.net

Future Research Directions and Emerging Paradigms

Development of Novel Green Synthetic Routes to 7H-Dodecafluoroheptanealdehyde Hydrate (B1144303)

The pursuit of environmentally benign chemical processes is a cornerstone of modern chemistry. dovepress.com Traditional methods for producing fluorinated compounds have often relied on harsh reagents and conditions, generating significant waste. dovepress.comnih.gov Future research must prioritize the development of "green" synthetic routes to 7H-Dodecafluoroheptanealdehyde hydrate that are safer, more efficient, and have a minimal environmental footprint. eurekalert.orgsciencedaily.com

Key areas of investigation should include:

Catalytic Fluorination: Exploring the use of transition metal catalysts or organocatalysts to facilitate the direct and selective fluorination of hydrocarbon precursors. princeton.edu This approach could significantly reduce the reliance on hazardous fluorinating agents.

Flow Chemistry: Utilizing continuous flow reactors can offer enhanced safety, improved heat and mass transfer, and the potential for higher yields and purity compared to batch processes. sciencedaily.com

Bio-inspired Synthesis: Investigating enzymatic or microbial pathways for the synthesis of fluorinated building blocks could offer a highly sustainable and selective alternative to traditional chemical methods.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste generation. dovepress.com

Recent advancements in green fluorine chemistry, such as the use of safer fluorinating reagents and the development of more sustainable reaction conditions, provide a strong foundation for this research. dovepress.com For instance, the development of methods for the environmentally friendly synthesis of sulfonyl fluorides showcases the potential for innovation in this area. eurekalert.orgsciencedaily.com

Exploration of Catalytic Transformations Involving the Hydrate Functionality

The hydrate group in this compound is not merely a passive spectator but an active functional group that can participate in a variety of chemical transformations. libretexts.orgyoutube.comucalgary.ca The presence of highly electronegative fluorine atoms significantly influences the reactivity of the adjacent aldehyde hydrate. libretexts.org Understanding and harnessing this reactivity through catalysis is a critical area for future research.

Promising research avenues include:

Asymmetric Catalysis: Developing chiral catalysts to control the stereochemistry of reactions at the hydrate center, leading to the synthesis of enantiomerically pure fluorinated compounds. This is particularly important for applications in pharmaceuticals and agrochemicals.

C-C Bond Formation: Exploring catalytic methods to form new carbon-carbon bonds using the hydrate as a reactive handle. This could open up pathways to more complex and valuable fluorinated molecules.

Oxidation and Reduction Chemistry: Investigating selective catalytic oxidation and reduction of the hydrate functionality to access a wider range of fluorinated derivatives, such as carboxylic acids and alcohols.

The study of reactive aldehydes and their chemical mechanisms provides a basis for understanding the potential transformations of the hydrate functionality. nih.gov

Advanced Characterization Techniques for In-Situ Reaction Monitoring

To optimize synthetic routes and understand reaction mechanisms, it is crucial to monitor chemical transformations in real-time. youtube.comnih.gov Advanced characterization techniques that allow for in-situ analysis are indispensable tools for this purpose.

Future research should focus on the application of techniques such as:

In-situ FTIR and NMR Spectroscopy: These methods can provide real-time information on the concentration of reactants, intermediates, and products, offering valuable insights into reaction kinetics and mechanisms. youtube.com Fluorine NMR (¹⁹F NMR) is a particularly powerful tool for characterizing organofluorine compounds. numberanalytics.com

Mass Spectrometry: Techniques like Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) can be used to identify and differentiate complex fluorinated compounds and their reaction byproducts. researchgate.net

X-ray Scattering: Wide- and small-angle X-ray scattering can provide structural information on polymeric materials derived from fluorinated monomers. mdpi.com

The use of such techniques will enable a deeper understanding of the factors controlling the synthesis and reactivity of this compound, leading to more efficient and controlled chemical processes.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from laboratory-scale synthesis to industrial production requires robust and scalable manufacturing processes. Flow chemistry and automated synthesis platforms offer significant advantages in this regard, including improved safety, consistency, and efficiency. sciencedaily.comnih.govmanchester.ac.uk

Key research objectives include:

Development of Continuous Flow Processes: Designing and optimizing continuous flow systems for the synthesis of this compound and its derivatives. sciencedaily.com This includes the development of packed-bed reactors and microfluidic systems.

Automated Reaction Optimization: Utilizing robotic platforms to rapidly screen and optimize reaction conditions, such as temperature, pressure, catalyst loading, and solvent. nih.govtechnologynetworks.com

Real-time Process Analytical Technology (PAT): Integrating in-situ monitoring techniques with automated synthesis platforms to enable real-time process control and quality assurance.

The automation of radiosyntheses for compounds like [¹⁸F]fluoroacetaldehyde demonstrates the feasibility and benefits of applying automated systems to the production of fluorinated molecules. nih.govmanchester.ac.uk

Deeper Understanding of Structure-Reactivity-Property Relationships through Machine Learning and AI Approaches

The vast chemical space of fluorinated compounds presents both opportunities and challenges for the discovery of new molecules with desired properties. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to navigate this complexity and accelerate the design and discovery process. acs.orgresearchgate.netchemrxiv.orgresearchgate.netnih.govchemrxiv.orgyoutube.com

Future research should leverage ML and AI to:

Predict Reaction Outcomes: Develop predictive models that can accurately forecast the yield and selectivity of reactions involving this compound under different conditions. acs.orgresearchgate.netchemrxiv.org

De Novo Molecular Design: Use generative models to design novel fluorinated molecules with optimized properties for specific applications.

Elucidate Structure-Property Relationships: Uncover complex relationships between the molecular structure of fluorinated compounds and their physicochemical properties, such as lipophilicity and acidity/basicity. chemrxiv.orgresearchgate.net

Accelerate Materials Discovery: Employ AI-driven simulations to predict the properties of polymers and other materials derived from this compound. youtube.com

Recent studies have demonstrated the successful application of machine learning in predicting reaction conditions for fluorination reactions and in understanding the properties of fluorinated molecules, highlighting the immense potential of these approaches. acs.orgresearchgate.netchemrxiv.orgresearchgate.net

Interactive Data Table: Key Research Areas and Objectives

| Research Direction | Key Objectives | Relevant Techniques & Approaches |

| 9.1. Green Synthesis | Develop eco-friendly synthetic routes. | Catalytic Fluorination, Flow Chemistry, Bio-inspired Synthesis |

| 9.2. Catalytic Transformations | Explore reactivity of the hydrate functionality. | Asymmetric Catalysis, C-C Bond Formation, Oxidation/Reduction |

| 9.3. Advanced Characterization | Enable in-situ reaction monitoring. | FTIR/NMR Spectroscopy, Mass Spectrometry, X-ray Scattering |

| 9.4. Flow & Automated Synthesis | Integrate with modern manufacturing platforms. | Continuous Flow Reactors, Robotic Optimization, PAT |

| 9.5. Machine Learning & AI | Deepen structure-reactivity understanding. | Predictive Modeling, Generative Design, Property Prediction |

Q & A

Q. What are the validated analytical methods for characterizing 7H-Dodecafluoroheptanealdehyde hydrate in aqueous solutions?

To confirm the presence and hydration state of the compound, use nuclear magnetic resonance (NMR) spectroscopy to monitor aldehyde hydrate equilibria. For example, -NMR can resolve distinct peaks for hydrated and non-hydrated aldehyde forms, enabling quantification of equilibrium constants under varying conditions . Coupled with infrared (IR) spectroscopy, this approach identifies functional groups (e.g., C=O stretching) and hydrogen-bonding interactions critical for hydrate stability. Ensure sample purity by pre-treating with ethylenediamine to eliminate interferents like formaldehyde .

Q. How can researchers mitigate interference from carbonate ions during the analysis of this compound in environmental samples?

Carbonate interference is evidenced by pH instability and incomplete recovery during titration. Adjust the sample pH to ≥12 using calcium hydroxide (instead of sodium hydroxide) to precipitate carbonate ions. Decant or filter the supernatant before analysis to avoid effervescence and false readings. Validate the method using cyanide spike recovery tests as outlined in Standard Method 4500-CN.B.3.d .

Q. What protocols ensure reproducible synthesis of this compound in laboratory settings?

Document the batch number, concentration, and additives (e.g., detergents or stabilizers) used in the synthesis process. Maintain strict control over reaction conditions (temperature, humidity) to prevent hydrate dissociation. Post-synthesis, verify purity via high-performance liquid chromatography (HPLC) and mass spectrometry, referencing protocols for analogous fluorinated aldehydes .

Advanced Research Questions

Q. What experimental designs are optimal for studying the thermodynamic stability of this compound under varying pressure and temperature regimes?

Use pressurized reactors equipped with in-situ Raman spectroscopy to monitor phase transitions and hydrate dissociation kinetics. For example, replicate gas hydrate stability experiments (e.g., LARS reservoir simulator) by subjecting the compound to pressures of 3–30 MPa and temperatures of 0–25°C. Correlate data with computational models (e.g., CSMGem) to predict equilibrium conditions .

Q. How do non-covalent interactions influence the supramolecular assembly of this compound in crystalline matrices?

Employ X-ray crystallography to resolve the 3D structure, focusing on π-π stacking and hydrogen-bonding networks. Complement this with quantum chemical calculations (DFT) to quantify interaction energies and charge transfer properties, as demonstrated for imidazolium-based hydrates. Hirshfeld surface analysis further maps donor-acceptor interactions driving self-assembly .

Q. What methodologies address contradictions in reported solubility data for this compound across polar solvents?

Conduct systematic solubility studies using dynamic light scattering (DLS) to monitor aggregation behavior. Account for solvent polarity and hydrogen-bonding capacity by testing in water, DMSO, and ethanol. Compare results with molecular dynamics (MD) simulations to resolve discrepancies arising from kinetic vs. thermodynamic solubility measurements .

Q. How can environmental destabilization of this compound be modeled in marine sediment systems?

Adapt gas hydrate dissociation models (e.g., TOUGH+HYDRATE) to simulate the compound’s behavior in sediment matrices. Parameterize the model with lab-derived permeability, thermal conductivity, and hydrate saturation data. Validate predictions using high-pressure core samples and micro-CT imaging to assess pore-scale dissociation mechanisms .

Methodological Notes

- Data Contradiction Analysis : Cross-validate conflicting results using multi-technique approaches (e.g., NMR + MD simulations) and publish raw datasets with metadata (e.g., pH, ionic strength) to enable reproducibility .

- Experimental Reproducibility : Adhere to protocols for additive documentation and sample handling, as outlined in industrial spray mixture studies, to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.